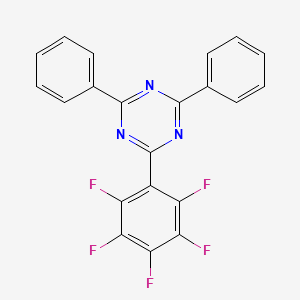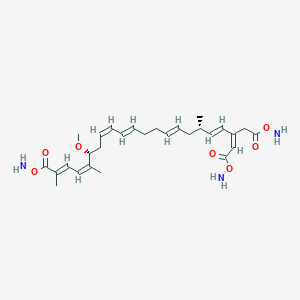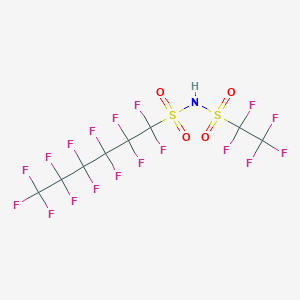
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonamide groups. This compound is known for its exceptional chemical stability, resistance to degradation, and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluoroethyl)sulfonyl)hexane-1-sulfonamide typically involves multiple steps:
Fluorination: The initial step involves the fluorination of hexane to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Sulfonylation: The introduction of sulfonyl groups is carried out by reacting the fluorinated hexane with sulfonyl chloride derivatives. This step often requires the presence of a base such as pyridine to facilitate the reaction.
Amidation: The final step involves the reaction of the sulfonylated intermediate with a suitable amine, such as perfluoroethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with sulfonyl chlor
Properties
Molecular Formula |
C8HF18NO4S2 |
|---|---|
Molecular Weight |
581.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)hexane-1-sulfonamide |
InChI |
InChI=1S/C8HF18NO4S2/c9-1(10,3(13,14)5(17,18)19)2(11,12)4(15,16)7(23,24)32(28,29)27-33(30,31)8(25,26)6(20,21)22/h27H |
InChI Key |
VZYPOJGPPZBCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
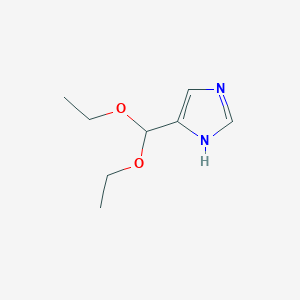
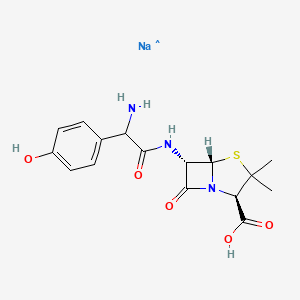
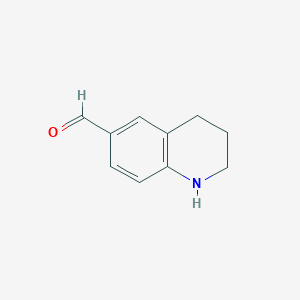
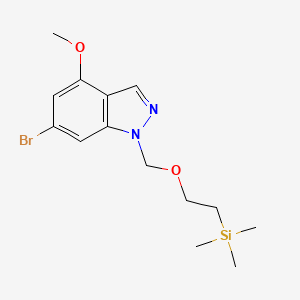
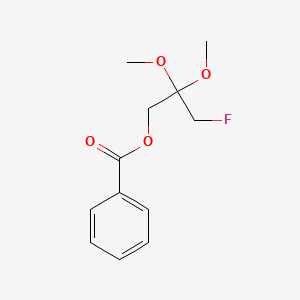
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
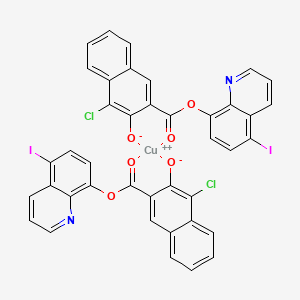
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)

